molecular formula C41H58NOPS B13657427 (R)-N-((S)-(4-(tert-Butyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide

(R)-N-((S)-(4-(tert-Butyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide

Cat. No.: B13657427
M. Wt: 643.9 g/mol
InChI Key: FKYBZFPRRABGIT-BDKDBEATSA-N
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Description

®-N-((S)-(4-(tert-Butyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a tert-butyl group, adamantane moieties, and a sulfinamide functional group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-(4-(tert-Butyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The process often begins with the preparation of the adamantane-containing phosphine ligand, followed by the introduction of the tert-butylphenyl group and the sulfinamide moiety. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and advanced purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

®-N-((S)-(4-(tert-Butyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the sulfinamide group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.

Major Products

Scientific Research Applications

®-N-((S)-(4-(tert-Butyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations and enhancing reaction efficiency.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors, which may lead to the development of new therapeutic agents.

    Medicine: The compound’s unique structural features make it a candidate for drug design and development, particularly in targeting specific molecular pathways.

    Industry: It is used in the synthesis of advanced materials and specialty chemicals, contributing to innovations in fields such as materials science and nanotechnology.

Mechanism of Action

The mechanism by which ®-N-((S)-(4-(tert-Butyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understanding its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

The uniqueness of ®-N-((S)-(4-(tert-Butyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide lies in its combination of tert-butyl, adamantane, and sulfinamide groups, which confer distinct chemical properties and reactivity. This combination enhances its potential for diverse applications in research and industry, setting it apart from other similar compounds.

Properties

Molecular Formula

C41H58NOPS

Molecular Weight

643.9 g/mol

IUPAC Name

N-[(S)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-(4-tert-butylphenyl)methyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C41H58NOPS/c1-38(2,3)34-13-11-33(12-14-34)37(42-45(43)39(4,5)6)35-9-7-8-10-36(35)44(40-21-27-15-28(22-40)17-29(16-27)23-40)41-24-30-18-31(25-41)20-32(19-30)26-41/h7-14,27-32,37,42H,15-26H2,1-6H3/t27?,28?,29?,30?,31?,32?,37-,40?,41?,44?,45?/m0/s1

InChI Key

FKYBZFPRRABGIT-BDKDBEATSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)[C@@H](C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)NS(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)NS(=O)C(C)(C)C

Origin of Product

United States

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